1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE
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Overview
Description
1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE typically involves multicomponent reactions (MCRs). MCRs are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . The synthesis begins with the preparation of 1H-indole-3-carbaldehyde, which is then subjected to various coupling reactions to introduce the morpholinyl, piperidinyl, and triazinyl groups .
Industrial Production Methods
The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . Reaction conditions often involve moderate to high temperatures and the use of solvents like dioxane and water .
Major Products
The major products formed from these reactions include various heterocyclic derivatives, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Scientific Research Applications
1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of biologically active molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to bind to multiple receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE involves its interaction with various molecular targets. The compound binds to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit significant biological activity due to its indole nucleus .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for many biologically active structures.
N-benzyl-1H-indole-3-yl derivatives: Known for their antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
1-BENZYL-3-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to bind to multiple receptors and influence various biological pathways makes it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C28H32N8O |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+ |
InChI Key |
CDWLFEVQCGBULK-VUTHCHCSSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Origin of Product |
United States |
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